2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multi-step process. One common method includes the [3 + 2] cycloaddition reaction of azomethine ylides with maleimides, followed by intramolecular lactamization . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction could yield alcohols or amines .
Scientific Research Applications
2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets. In medicine, it is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties .
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as the inhibition of inflammatory pathways or the scavenging of free radicals .
Comparison with Similar Compounds
Similar compounds to 2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other pyrrole-fused quinolines and pyrrolo[3,2-b]pyrrole derivatives . These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19NO5 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H19NO5/c1-11-8-12(2)19-15(9-11)18(25)16-17(13-4-3-5-14(24)10-13)22(6-7-23)21(26)20(16)27-19/h3-5,8-10,17,23-24H,6-7H2,1-2H3 |
InChI Key |
KULURFXMOPUKIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)O)CCO)C |
Origin of Product |
United States |
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